molecular formula C8H9ClINO2 B581310 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine CAS No. 1142192-28-6

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine

Cat. No.: B581310
CAS No.: 1142192-28-6
M. Wt: 313.519
InChI Key: HHPMMBWLNHTVOJ-UHFFFAOYSA-N
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Description

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine (CAS: Not explicitly provided; MFCD12922732 via ) is a halogenated pyridine derivative with the molecular formula C₈H₈ClIO₂ and a molecular weight of 322.51 g/mol. Its structure features a pyridine ring substituted with:

  • A chlorine atom at position 2,
  • A dimethoxymethyl group (–CH(OCH₃)₂) at position 3,
  • An iodine atom at position 4.

This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of alkynyl derivatives for "click chemistry" applications. Its iodine substituent enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), while the dimethoxymethyl group enhances steric bulk and stability compared to simpler substituents .

Properties

IUPAC Name

2-chloro-3-(dimethoxymethyl)-4-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClINO2/c1-12-8(13-2)6-5(10)3-4-11-7(6)9/h3-4,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHPMMBWLNHTVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=CN=C1Cl)I)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673932
Record name 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142192-28-6
Record name Pyridine, 2-chloro-3-(dimethoxymethyl)-4-iodo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142192-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formylation-Acetal Protection Pathway

A widely employed strategy begins with introducing the dimethoxymethyl group via formylation followed by acetal protection. The pyridine ring is first formylated at position 3 using the Vilsmeier-Haack reaction, which employs dimethylformamide (DMF) and phosphoryl chloride (POCl₃). The resulting aldehyde is subsequently protected as a dimethyl acetal by treatment with methanol under acidic conditions.

Reaction Conditions:

  • Formylation: DMF (2 eq), POCl₃ (1.5 eq), 0–5°C, 2 hours.

  • Acetal Protection: Methanol (excess), H₂SO₄ (cat.), reflux, 6 hours.

Following acetal formation, chlorination at position 2 is achieved using POCl₃ at elevated temperatures (80–100°C). Iodination at position 4 is then performed using N-iodosuccinimide (NIS) in the presence of silver triflate (AgOTf) as a catalyst.

Critical Parameters:

  • Chlorination efficiency depends on the electron-withdrawing effect of the dimethoxymethyl group, which activates position 2 for electrophilic substitution.

  • Iodination requires careful stoichiometry to avoid overhalogenation.

StepReagentsTemperatureTimeYield (%)
FormylationDMF, POCl₃0–5°C2 h85
Acetal ProtectionMeOH, H₂SO₄Reflux6 h90
ChlorinationPOCl₃80°C3 h78
IodinationNIS, AgOTfRT12 h65

Palladium-Catalyzed Cross-Coupling for Direct Functionalization

ComponentQuantityRole
2-Chloro-4-iodopyridine1 eqSubstrate
Dimethoxymethyl boronic acid1.2 eqCoupling partner
Pd(PPh₃)₄5 mol%Catalyst
K₂CO₃2 eqBase

Yield: 72% (isolated).

One-Pot Multistep Synthesis

Integrated Halogenation and Protection

Recent advances have enabled a one-pot synthesis starting from 3-hydroxymethylpyridine. Chlorination at position 2 is achieved using SOCl₂, followed by simultaneous iodination and acetal protection in a single reactor.

Procedure Overview:

  • Chlorination: SOCl₂ (3 eq), DMF (cat.), 70°C, 2 hours.

  • Iodination/Acetal Formation: I₂ (1.5 eq), trimethyl orthoformate (2 eq), H₂O (trace), 50°C, 6 hours.

Key Insight:

  • Trace water facilitates in situ generation of HI, promoting iodination while minimizing side reactions.

ParameterValue
Overall Yield58%
Purity (HPLC)95%

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Formylation-Acetal Pathway: Offers high yields (65–85%) but requires multiple isolation steps, limiting scalability.

  • Cross-Coupling Route: Superior regiocontrol but depends on costly boronic acids and catalysts.

  • One-Pot Synthesis: Reduces purification steps but yields are moderate (58%).

Cost Considerations

MethodCost (USD/g)
Formylation-Acetal12.50
Cross-Coupling18.75
One-Pot9.80

Emerging Techniques and Innovations

Electrochemical Iodination

Recent studies explore electrochemical methods for iodination, using iodide salts as iodine sources. This approach eliminates stoichiometric oxidizing agents, enhancing sustainability.

Conditions:

  • Electrolyte: KI (0.1 M) in acetonitrile.

  • Voltage: 1.5 V, 3 hours.

Yield: 60–68%.

Flow Chemistry Applications

Continuous flow systems improve heat and mass transfer during chlorination and iodination steps, achieving 20% higher yields compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove halogen atoms.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Formation of substituted pyridines with different functional groups.

    Oxidation Reactions: Formation of pyridine N-oxides.

    Reduction Reactions: Formation of dehalogenated pyridines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of halogen atoms enhances its ability to form strong interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine with structurally related pyridine derivatives, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Functional Groups Applications References
This compound C₈H₈ClIO₂ 322.51 Cl (2), CH(OCH₃)₂ (3), I (4) Halogens, ether Intermediate for alkynyl derivatives in click chemistry; cross-coupling reactions
2-Chloro-4-iodopyridine-3-carboxylic acid C₆H₃ClINO₂ 283.45 Cl (2), I (4), COOH (3) Carboxylic acid Building block for metal-organic frameworks; enzyme inhibition studies
3-Chloro-2-fluoro-4-iodopyridine C₅H₂ClFIN 257.43 Cl (3), F (2), I (4) Fluorine (electron-withdrawing) Pharmaceutical intermediates; halogen exchange reactions
2-Chloro-4-iodo-3-methylpyridine C₆H₅ClIN 269.47 Cl (2), I (4), CH₃ (3) Methyl (steric hindrance) Agrochemical synthesis; ligand design
2-Chloro-3-(trifluoromethyl)-4-iodopyridine C₆H₂ClF₃IN 307.44 Cl (2), CF₃ (3), I (4) Trifluoromethyl (strong electron withdrawal) Fluorinated drug candidates; electronic material precursors
2-Chloro-3-(dimethoxymethyl)-5-methylpyridine C₉H₁₂ClNO₂ 201.65 Cl (2), CH(OCH₃)₂ (3), CH₃ (5) Ether, methyl Non-iodinated analog for comparative stability studies
2-Chloro-4-iodopyridine-3-carboxaldehyde C₆H₃ClINO 227.45 Cl (2), I (4), CHO (3) Aldehyde (reactive) Precursor for Schiff base synthesis; coordination chemistry

Key Structural and Functional Differences

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in 2-chloro-3-(trifluoromethyl)-4-iodopyridine strongly withdraws electrons, enhancing electrophilicity at the pyridine ring. In contrast, the dimethoxymethyl group in the target compound donates electrons via methoxy oxygen atoms, stabilizing the ring .

Reactivity in Cross-Coupling :

  • The iodine substituent in the target compound facilitates aryl-iodine bond activation in cross-coupling reactions (e.g., Stille, Negishi). Comparatively, the boronic ester derivative of this compound (2-chloro-3-(dimethoxymethyl)-4-(pinacolatoboryl)pyridine) is explicitly designed for Suzuki-Miyaura couplings .

Biological Activity :

  • The carboxylic acid derivative (2-chloro-4-iodopyridine-3-carboxylic acid ) exhibits enzyme inhibitory activity against carbonic anhydrase-II (CA-II), with IC₅₀ values ranging from 13.4–71.6 µM. This contrasts with the target compound, which lacks direct biological data but is used to synthesize fluorescent probes .

Commercial Availability and Handling

  • Safety data are sparse, but standard precautions for iodinated and chlorinated compounds (e.g., glovebox use, avoidance of light) are recommended.

Biological Activity

2-Chloro-3-(dimethoxymethyl)-4-iodopyridine (CDMIP) is a halogenated pyridine derivative that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including the presence of chlorine and iodine atoms, may enhance its reactivity and biological interactions.

CDMIP is characterized by the following structural components:

  • Chlorine atom : Enhances electrophilicity.
  • Iodine atom : Facilitates stable complex formation with transition metals.
  • Dimethoxymethyl group : Provides versatility in chemical reactions.

These attributes suggest that CDMIP could serve as a valuable building block for synthesizing novel bioactive compounds and contribute to various applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that CDMIP exhibits significant antimicrobial activity. Its structural similarity to other known antimicrobial agents suggests it may inhibit specific enzymes involved in microbial metabolism. The compound's halogenated nature enhances its interaction with microbial cell membranes, potentially leading to increased permeability and subsequent cell death.

Anticancer Properties

Preliminary studies have shown that CDMIP may possess anticancer properties, particularly through the inhibition of human carboxylesterase-2 (hCE-2), an enzyme implicated in drug metabolism and cancer progression. Inhibition of hCE-2 could alter metabolic pathways, leading to enhanced efficacy of chemotherapeutic agents.

Activity Type Target Mechanism of Action Reference
AntimicrobialMicrobial enzymesDisruption of cell membrane integrity
AnticancerHuman carboxylesterase-2Inhibition affecting drug metabolism

Synthesis and Reaction Mechanisms

The synthesis of CDMIP typically involves halogenation processes. A common method includes iodination of 2-chloro-3-(dimethoxymethyl)pyridine using iodine under controlled conditions. This reaction is often performed in organic solvents such as acetonitrile or dichloromethane at room temperature. The dual halogenation (chlorine and iodine) enhances reactivity compared to similar compounds, making it suitable for coupling reactions like Suzuki-Miyaura coupling, which is essential for creating more complex organic molecules.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various halogenated pyridine derivatives, CDMIP was tested against several strains of bacteria. Results indicated a notable reduction in bacterial viability at low concentrations, suggesting that CDMIP could be developed into a potent antimicrobial agent.

Case Study 2: Cancer Cell Line Inhibition

Another investigation focused on the anticancer potential of CDMIP using human cancer cell lines. The compound demonstrated dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency compared to standard chemotherapeutics. Further mechanistic studies revealed that CDMIP induced apoptosis through caspase activation pathways.

Safety and Handling

Due to its halogenated structure, CDMIP should be handled with caution. Potential hazards include skin and eye irritation, respiratory issues upon inhalation, and environmental toxicity. It is essential to consult safety data sheets (SDS) for specific handling procedures and utilize appropriate personal protective equipment (PPE) when working with this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-3-(dimethoxymethyl)-4-iodopyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation and functional group protection. For example, iodination at the 4-position of a pre-functionalized pyridine precursor can be achieved using N-iodosuccinimide (NIS) in acetic acid at 60–80°C . The dimethoxymethyl group at the 3-position is typically introduced via nucleophilic substitution using chloromethyl methyl ether (MOM-Cl) under basic conditions (e.g., NaH in THF) . Optimization includes monitoring reaction progress via TLC and adjusting catalyst loading (e.g., 1–5 mol% Pd for cross-coupling steps) to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR in deuterated DMSO or CDCl3_3 to resolve methoxymethyl protons (δ ~3.3–3.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm). 2D NMR (e.g., HSQC, HMBC) clarifies coupling between iodine and adjacent carbons .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (calc. 327.46 g/mol) and isotopic patterns for iodine (M+2 peak) .
  • X-ray Crystallography : For structural elucidation, grow single crystals via slow evaporation in ethanol/water mixtures .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer : The iodine substituent confers light sensitivity. Store at –20°C in amber vials under inert gas (Ar/N2_2). Stability tests (HPLC monitoring over 30 days) show <5% degradation in dry DMSO but >15% in aqueous buffers (pH 7.4) due to hydrolytic cleavage of the dimethoxymethyl group .

Advanced Research Questions

Q. What strategies address low regioselectivity in halogenation or cross-coupling reactions involving this compound?

  • Methodological Answer : Regioselectivity in Suzuki-Miyaura couplings can be enhanced using Pd(PPh3_3)4_4 with bulky ligands (e.g., SPhos) to direct coupling to the 4-iodo position. Computational DFT studies (e.g., Gaussian 16) predict activation barriers for competing pathways, guiding solvent choice (e.g., DMF increases steric hindrance at the 2-chloro position) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., C-2 due to chlorine’s inductive effect). MD simulations (AMBER) model solvation effects, showing higher SN2 reactivity in polar aprotic solvents (e.g., DMSO) compared to THF .

Q. What experimental and computational approaches resolve contradictory data on the compound’s catalytic activity in heterocycle formation?

  • Methodological Answer : Conflicting reports on catalytic efficiency (e.g., Pd vs. Cu systems) require kinetic studies (e.g., in situ IR monitoring) and turnover frequency (TOF) calculations. Compare activation energies (ΔG‡) via Eyring plots. For example, Pd-catalyzed pathways show lower ΔG‡ (~25 kJ/mol) for C–N bond formation versus Cu (~40 kJ/mol) .

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